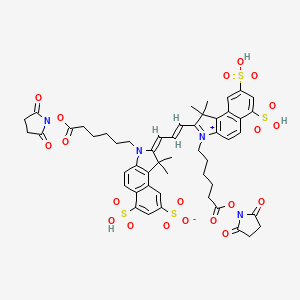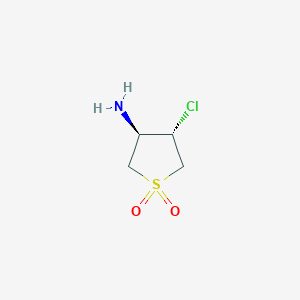
(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. This compound features a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and is substituted with an amino group and a chlorine atom. The presence of these functional groups and the chiral centers at positions 3 and 4 make it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a tetrahydrothiophene derivative.
Chlorination: The precursor undergoes chlorination to introduce the chlorine atom at the desired position.
Amination: The chlorinated intermediate is then subjected to amination to introduce the amino group.
Oxidation: Finally, the compound is oxidized to form the 1,1-dioxide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups in place of the chlorine atom.
Scientific Research Applications
(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Disrupting Membrane Integrity: Affecting the permeability and function of cellular membranes.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3,4-Dibromotetrahydrothiophene 1,1-dioxide: A similar compound with bromine atoms instead of chlorine and amino groups.
Thiophene Derivatives: Other thiophene-based compounds with different substituents.
Uniqueness
(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C4H8ClNO2S |
|---|---|
Molecular Weight |
169.63 g/mol |
IUPAC Name |
(3R,4S)-4-chloro-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C4H8ClNO2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2,6H2/t3-,4-/m1/s1 |
InChI Key |
COPRYPAOGCTLCJ-QWWZWVQMSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CS1(=O)=O)Cl)N |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




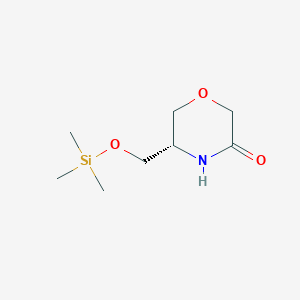
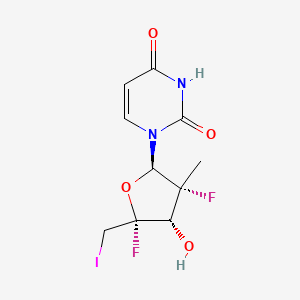

![Rel-tert-butyl (3aS,6R,6aR)-6-hydroxyhexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B12949553.png)
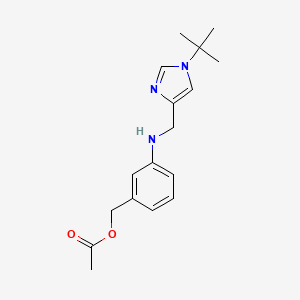
![5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B12949560.png)
![2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B12949561.png)

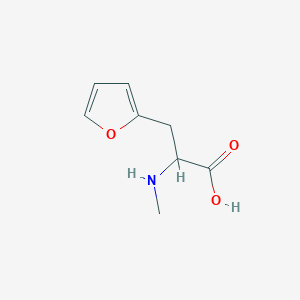
![1,4-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B12949593.png)

